Ethyl 1-(3-pyridylmethyl)piperidine-4-carboxylate

Lipophilicity Medicinal Chemistry Drug Design

Ethyl 1-(3-pyridylmethyl)piperidine-4-carboxylate (CAS 138030-50-9) is a heterocyclic building block with a 3-pyridylmethyl substitution pattern that uniquely balances lipophilicity (LogP=1.79) and boiling point (166°C) versus its 2- and 4-pyridyl isomers. This substitution-specific profile enables higher membrane permeability within Lipinski's Rule of Five and facilitates fractional distillation in scale-up, directly reducing purification costs and improving assay reproducibility. Procure this specific isomer to avoid systematic volumetric dosing errors (density 1.112 g/cm³) and to leverage its less restrictive flash point (163.8°C) for safer, more cost-efficient storage and handling in parallel synthesis and medicinal chemistry workflows.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 138030-50-9
Cat. No. B153897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(3-pyridylmethyl)piperidine-4-carboxylate
CAS138030-50-9
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)CC2=CN=CC=C2
InChIInChI=1S/C14H20N2O2/c1-2-18-14(17)13-5-8-16(9-6-13)11-12-4-3-7-15-10-12/h3-4,7,10,13H,2,5-6,8-9,11H2,1H3
InChIKeyFUYCJXSMOQDUFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(3-pyridylmethyl)piperidine-4-carboxylate (CAS 138030-50-9): Core Identity and Physicochemical Context for Procurement Decisions


Ethyl 1-(3-pyridylmethyl)piperidine-4-carboxylate (CAS 138030-50-9) is a heterocyclic building block comprising a piperidine ring with a 3-pyridylmethyl group at the N1 position and an ethyl ester at the C4 position . It has the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . This compound is primarily used as a synthetic intermediate in medicinal chemistry and chemical biology research, where the specific substitution pattern influences both physicochemical properties and biological target engagement .

Why Ethyl 1-(3-pyridylmethyl)piperidine-4-carboxylate Cannot Be Interchanged with Its Positional Isomers or Parent Scaffold


The position of the pyridyl nitrogen (2-, 3-, or 4-) on the piperidine scaffold fundamentally alters the compound's electronic distribution, hydrogen-bonding capacity, and lipophilicity, which in turn dictate its behavior in both chemical reactions and biological assays [1]. The 3-pyridyl isomer exhibits a LogP of 1.79, whereas the 2-pyridyl isomer has a LogP of 1.4 and the 4-pyridyl isomer a LogP of 1.07 . Such differences in lipophilicity can impact membrane permeability and off-target binding profiles. Furthermore, the boiling point of the 3-pyridyl isomer (166 °C) differs dramatically from that of the 4-pyridyl isomer (348.4 °C), which has direct implications for purification and formulation strategies . The quantitative evidence below establishes the measurable, substitution-specific properties that make generic interchange scientifically unsound.

Quantitative Differentiation of Ethyl 1-(3-pyridylmethyl)piperidine-4-carboxylate Against Key Analogs


Lipophilicity (LogP) Comparison: 3-Pyridyl Isomer Exhibits Significantly Higher LogP than 2- and 4-Pyridyl Analogs

The 3-pyridylmethyl isomer (target compound) has a measured LogP of 1.79460, which is 0.39 log units higher than the 2-pyridyl isomer (LogP = 1.4) and 0.72 log units higher than the 4-pyridyl isomer (LogP = 1.07) [1]. This increased lipophilicity suggests enhanced membrane permeability and distinct pharmacokinetic properties.

Lipophilicity Medicinal Chemistry Drug Design

Boiling Point Divergence: 3-Pyridyl Isomer Boils 182 °C Lower than 4-Pyridyl Isomer

The target compound boils at 166 °C, whereas the 4-pyridyl isomer boils at 348.4 °C at 760 mmHg . This 182.4 °C difference reflects the substantial impact of pyridyl nitrogen position on intermolecular interactions and volatility.

Physicochemical Properties Purification Formulation

Density Comparison: 3-Pyridyl Isomer is Denser than the Unsubstituted Piperidine Scaffold

The target compound has a density of 1.112 g/cm³, which is approximately 9% greater than that of ethyl piperidine-4-carboxylate (1.02 g/cm³) and slightly higher than the 4-pyridyl isomer (1.1 g/cm³) [1]. The addition of the 3-pyridylmethyl group increases molecular packing density.

Density Formulation Material Science

Flash Point Distinction: 3-Pyridyl Isomer Requires Different Safety Handling than the Parent Piperidine

The flash point of the target compound is 163.8 °C, which is more than double the flash point of ethyl piperidine-4-carboxylate (80 °C) and comparable to that of the 4-pyridyl isomer (164.5 °C) .

Safety Data Storage Shipping

Defined Application Scenarios for Ethyl 1-(3-pyridylmethyl)piperidine-4-carboxylate Based on Measured Differentiation


Medicinal Chemistry Lead Optimization Requiring Specific LogP Tuning

In a medicinal chemistry campaign where lipophilicity must be increased to improve membrane permeability without exceeding Lipinski's Rule of Five boundaries, the 3-pyridyl isomer (LogP = 1.79) provides a 0.4–0.7 log unit advantage over the 2- and 4-pyridyl isomers . This allows fine-tuning of in vivo distribution profiles while maintaining the same core scaffold.

Automated Parallel Synthesis Platforms with Volumetric Dispensing

In automated liquid handling and parallel synthesis workflows that rely on accurate volumetric dosing, the density of 1.112 g/cm³ for the 3-pyridyl isomer must be accounted for . Substituting the lower-density 2- or 4-isomers (or the parent piperidine) without recalibrating dispensing parameters would result in systematic mass errors across reaction arrays.

Purification Process Development for Distillation-Based Isolation

When designing a purification process that involves distillation, the boiling point of the 3-pyridyl isomer (166 °C) enables separation from the 4-pyridyl isomer (348.4 °C) by simple fractional distillation, whereas the reverse separation would be challenging due to the higher thermal stability requirements . This informs solvent selection and energy costs in scale-up.

Safety Compliance and Hazard Classification for Bulk Procurement

For procurement teams managing chemical inventory and safety compliance, the flash point of the 3-pyridyl isomer (163.8 °C) places it in a less restrictive hazard class than the parent ethyl piperidine-4-carboxylate (flash point 80 °C), potentially reducing storage and handling costs in large-scale operations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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